2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
The compound 2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (hereafter referred to as Compound A) is a thiazolo[3,2-a]pyrimidine derivative. Its structure comprises a fused thiazole-pyrimidine core substituted with methyl groups at positions 2, 3, and 7, a 5-oxo moiety, and a 2-fluorobenzamide group at position 4.
Properties
IUPAC Name |
2-fluoro-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-8-13(19-14(21)11-6-4-5-7-12(11)17)15(22)20-9(2)10(3)23-16(20)18-8/h4-7H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZKZPCITIBJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a thiazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory activities.
- Molecular Formula: C14H13FN3O2S
- Molar Mass: 319.4 g/mol
- CAS Number: 1020979-90-1
Antimicrobial Activity
Research indicates that thiazolo derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related thiazolo compounds possess strong antibacterial and antifungal activities. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Thiazolo Derivative A | Antibacterial | 32 |
| Thiazolo Derivative B | Antifungal | 16 |
Anticancer Activity
Compounds containing thiazolo[3,2-a]pyrimidine structures have demonstrated promising anticancer properties. In vitro studies reveal that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study highlighted the effectiveness of a related thiazolo compound against breast cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo derivatives has also been explored. In vivo models have shown that these compounds can reduce inflammation markers and improve symptoms in conditions like arthritis. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of various thiazolo derivatives, including the target compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in bacterial load in treated groups compared to controls. -
Anticancer Screening:
In a comprehensive screening of thiazolo derivatives against multiple cancer cell lines, the compound exhibited selective cytotoxicity towards MCF-7 cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Structural and Substituent Analysis
The thiazolo[3,2-a]pyrimidine scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of Compound A and key analogs:
Key Observations:
- Electron Effects : The 2-fluorine in Compound A contrasts with electron-donating methoxy groups in , suggesting differences in reactivity and target interactions .
- Lipophilicity : Methyl groups in Compound A likely increase membrane permeability compared to polar substituents (e.g., nitrile in ) .
- Hydrogen Bonding : The 5-oxo group in Compound A may form hydrogen bonds similar to the acetyl group in , influencing crystal packing or protein binding .
Computational and Crystallographic Insights
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide?
The compound is typically synthesized via cyclocondensation reactions. For example, thiazolo[3,2-a]pyrimidine derivatives are synthesized by refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with aldehydes (e.g., 2-fluorobenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. Recrystallization from ethyl acetate/ethanol yields pure crystals suitable for structural analysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography to confirm molecular conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing crystal packing) .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and fluorinated moieties.
- IR spectroscopy to identify functional groups like carbonyl (C=O) and thiazole rings .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
The fluorine atom at the benzamide moiety enhances metabolic stability and lipophilicity, which can improve bioavailability. Its electron-withdrawing nature also affects the electronic environment of the aromatic ring, potentially altering reactivity in substitution or coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or coupling constants) for this compound?
Contradictions may arise from dynamic conformational changes or crystallographic disorder. Strategies include:
- Variable-temperature NMR to detect conformational flexibility.
- DFT calculations to model energetically favorable conformers and compare with experimental data.
- High-resolution X-ray diffraction to resolve positional ambiguities in the crystal lattice .
Q. What experimental approaches can elucidate the stereochemical outcomes of substituents on the thiazolo-pyrimidine core?
- Chiral HPLC or circular dichroism (CD) to separate and analyze enantiomers.
- Single-crystal X-ray analysis to determine absolute configuration, particularly for chiral centers like C5 in the pyrimidine ring .
- Steric effects analysis by synthesizing analogs with bulkier substituents and comparing activity or crystallographic data .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking (using AutoDock Vina or Schrödinger Suite) to simulate binding poses with target proteins.
- Molecular dynamics simulations to assess stability of ligand-receptor complexes over time.
- QSAR studies to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
Q. What strategies address low yield or impurity issues during scale-up synthesis?
- Optimization of reaction stoichiometry (e.g., excess aldehyde for cyclocondensation).
- Alternative solvents (e.g., DMF or THF) to improve solubility of intermediates.
- Column chromatography or recrystallization gradients to purify crude products .
Data Analysis and Mechanistic Insights
Q. How do structural modifications (e.g., varying substituents on the benzamide or pyrimidine ring) affect biological activity?
- SAR studies comparing analogs with substituents like -OCH₃, -CF₃, or halogens. For example, trifluoromethyl groups enhance metabolic stability, while methoxy groups may improve membrane permeability .
- Enzyme inhibition assays (e.g., IC₅₀ measurements) to quantify potency changes.
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
